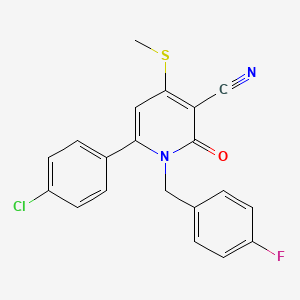

6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

IUPAC Name: 6-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Molecular Formula: C₂₀H₁₄ClFN₂OS

Molecular Weight: 384.85 g/mol

Key Structural Features:

- Position 6: 4-Chlorophenyl group (electron-withdrawing, enhances stability and lipophilicity).

- Position 1: 4-Fluorobenzyl substituent (fluorine improves metabolic stability and bioavailability).

- Position 4: Methylsulfanyl (S-methyl) group (increases lipophilicity and modulates electronic properties).

- Position 2: Oxo group (hydrogen-bonding capability, critical for receptor interactions).

- Position 3: Carbonitrile moiety (enhances binding affinity through polar interactions) .

This compound is part of a broader class of 3-cyanopyridine derivatives investigated for anticancer and apoptosis-inducing activities, particularly targeting survivin modulation .

Properties

IUPAC Name |

6-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN2OS/c1-26-19-10-18(14-4-6-15(21)7-5-14)24(20(25)17(19)11-23)12-13-2-8-16(22)9-3-13/h2-10H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENLLVRDFYEBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 478042-87-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 394.85 g/mol. The structure features a pyridine ring substituted with chlorophenyl and fluorobenzyl groups, along with a methylsulfanyl moiety.

Research indicates that compounds similar to 6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary data indicates potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds structurally related to 6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of angiogenesis |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial activity positions the compound as a potential candidate for further development in treating bacterial infections.

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in Journal of Medicinal Chemistry investigated the effect of various pyridine derivatives on cancer cell lines. The results indicated that compounds similar to our target compound significantly reduced cell viability in MCF-7 cells by promoting apoptosis through the mitochondrial pathway . -

Antimicrobial Screening :

In another study, researchers evaluated the antimicrobial properties of several pyridine derivatives against common pathogens. The findings showed that 6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibited potent activity against multidrug-resistant strains .

Comparison with Similar Compounds

Variations at Position 1 (N1-Substituent)

The benzyl group at N1 is a key site of structural diversity. Substitutions here influence steric bulk, electronic effects, and receptor binding:

Variations at Position 4 (C4-Substituent)

The methylsulfanyl group at C4 distinguishes the target compound from analogs with oxygen or sulfur-based substituents:

Variations at Position 6 (C6-Substituent)

The 4-chlorophenyl group at C6 is conserved in many analogs, but substituents on the adjacent benzyloxy or aryl groups vary:

Key Insight : The 4-chlorophenyl group at C6 is critical for target engagement, as seen in survivin modulator studies . Bulkier substituents (e.g., benzyloxy) may compromise solubility.

Research Findings and Pharmacological Implications

- Anticancer Activity : Analogs with 4-chlorophenyl and fluorinated benzyl groups (e.g., target compound) show promise in DFT-QSAR studies for breast cancer (MCF-7) inhibition. The fluorine atom and methylsulfanyl group correlate with favorable binding energies (~−8.5 kcal/mol) .

- Synthetic Yields : The target compound’s analogs are synthesized in moderate-to-high yields (53–85%), with the target’s synthesis likely following similar multi-step protocols involving cyclocondensation and Suzuki coupling .

- Thermal Stability : Melting points for analogs range from 65°C to 303°C, suggesting that the target compound’s stability is intermediate, influenced by its substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.